Cas no 183676-85-9 (3-Thiophenamine,2-phenyl-)

3-Thiophenamine,2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiophenamine,2-phenyl-
- 2-phenylthiophen-3-amine
- 2-phenylthiophen-3-amine
- 2-phenyl-3-thiophenamine
- 3-Thiophenamine,2-phenyl
- A812803
- DTXSID20596536
- EN300-6409072
- SCHEMBL544880
- 183676-85-9
- 3-amino-2-phenylthiophene
- CRDIHPHMWBEZEO-UHFFFAOYSA-N
- AKOS006309831
-
- MDL: MFCD11111102
- Inchi: InChI=1S/C10H9NS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H,11H2
- InChI Key: CRDIHPHMWBEZEO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(C=CS2)N
Computed Properties
- Exact Mass: 175.04600
- Monoisotopic Mass: 175.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3A^2
- XLogP3: 2.6
Experimental Properties
- PSA: 54.26000
- LogP: 3.57850
3-Thiophenamine,2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169007175-1g |
2-Phenylthiophen-3-amine |
183676-85-9 | 95% | 1g |
$556.38 | 2023-09-02 | |
Ambeed | A441596-1g |
2-Phenylthiophen-3-amine |
183676-85-9 | 97% | 1g |
$562.0 | 2024-07-28 | |
Enamine | EN300-6409072-10.0g |
2-phenylthiophen-3-amine |
183676-85-9 | 10g |
$3191.0 | 2023-05-29 | ||
Enamine | EN300-6409072-0.5g |
2-phenylthiophen-3-amine |
183676-85-9 | 0.5g |
$713.0 | 2023-05-29 | ||
Enamine | EN300-6409072-0.25g |
2-phenylthiophen-3-amine |
183676-85-9 | 0.25g |
$683.0 | 2023-05-29 | ||
Enamine | EN300-6409072-5.0g |
2-phenylthiophen-3-amine |
183676-85-9 | 5g |
$2152.0 | 2023-05-29 | ||
Enamine | EN300-6409072-0.1g |
2-phenylthiophen-3-amine |
183676-85-9 | 0.1g |
$653.0 | 2023-05-29 | ||
Enamine | EN300-6409072-0.05g |
2-phenylthiophen-3-amine |
183676-85-9 | 0.05g |
$624.0 | 2023-05-29 | ||
Enamine | EN300-6409072-2.5g |
2-phenylthiophen-3-amine |
183676-85-9 | 2.5g |
$1454.0 | 2023-05-29 | ||
Enamine | EN300-6409072-1.0g |
2-phenylthiophen-3-amine |
183676-85-9 | 1g |
$743.0 | 2023-05-29 |
3-Thiophenamine,2-phenyl- Related Literature
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 3-Thiophenamine,2-phenyl-
Introduction to 3-Thiophenamine,2-phenyl- (CAS No. 183676-85-9)
3-Thiophenamine,2-phenyl-, identified by the Chemical Abstracts Service Number (CAS No.) 183676-85-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amine derivative features a thiophene ring fused with an aromatic phenyl group, making it a versatile scaffold for developing novel bioactive molecules. The unique structural attributes of this compound have garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery.
The molecular structure of 3-Thiophenamine,2-phenyl- consists of a thiophene core substituted at the 3-position with an amine group and at the 2-position with a phenyl ring. This arrangement imparts distinct electronic and steric properties, which are highly valuable for designing molecules with specific biological activities. The presence of both sulfur and nitrogen atoms in the ring system enhances its reactivity, allowing for further functionalization and derivatization to tailor its pharmacological properties.
In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of 3-Thiophenamine,2-phenyl- exhibit promising effects as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The thiophene ring is known for its ability to interact with biological targets such as enzymes and receptors, making it an ideal platform for drug development.
One of the most compelling aspects of 3-Thiophenamine,2-phenyl- is its potential as a lead compound for small-molecule drugs. Researchers have leveraged its structural flexibility to develop analogs with enhanced potency and selectivity. For instance, modifications at the 5-position of the thiophene ring or variations in the phenyl substituent have led to compounds with improved pharmacokinetic profiles. These findings highlight the compound's significance in the design of next-generation therapeutics.
The synthesis of 3-Thiophenamine,2-phenyl- typically involves multi-step organic reactions, including cyclization, substitution, and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. The development of efficient synthetic routes has been crucial in facilitating further exploration of this compound's pharmacological potential.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 3-Thiophenamine,2-phenyl- and its derivatives. Molecular modeling studies have provided insights into how these compounds interact with biological targets at the atomic level. This information has been instrumental in guiding the design of more effective drug candidates. Additionally, machine learning algorithms have been used to predict novel derivatives with optimized properties, accelerating the drug discovery process.
The pharmaceutical industry has shown particular interest in thiophene-based compounds due to their favorable pharmacokinetic properties. 3-Thiophenamine,2-phenyl- serves as a valuable building block for creating molecules that can cross the blood-brain barrier or exhibit prolonged half-life in vivo. These characteristics are essential for developing treatments for neurological disorders and chronic diseases. Furthermore, the compound's ability to undergo bioconjugation has opened up possibilities for targeted drug delivery systems.
In conclusion,3-Thiophenamine,2-phenyl- (CAS No. 183676-85-9) represents a fascinating compound with significant potential in medicinal chemistry and drug development. Its unique structural features and versatile reactivity make it an attractive scaffold for designing novel bioactive molecules. With ongoing research uncovering new applications and synthetic strategies,3-Thiophenamine,2-phenyl- is poised to play a crucial role in the advancement of therapeutic agents for various diseases.
183676-85-9 (3-Thiophenamine,2-phenyl-) Related Products
- 1501043-66-8(1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid)
- 2891581-06-7(AR antagonist 1 (hydrochloride))
- 2138290-47-6(5-bromo-6-(difluoromethyl)-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one)
- 1428365-53-0(2-(4-fluorophenyl)sulfanyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}acetamide)
- 9080-56-2(Proteinase, Bacillus subtilis metallo-)
- 2228864-25-1(1,1,1-trifluoro-3-4-(1H-pyrazol-1-yl)phenylpropan-2-ol)
- 1251624-60-8(N-(2-methylphenyl)-2-{4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1807001-25-7(6-(Chloromethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetonitrile)
- 2877674-69-4(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-3-(trifluoromethyl)azetidine)
- 2352637-32-0(4-(2-{(benzyloxy)carbonylamino}ethyl)cyclohexane-1-carboxylic acid)
